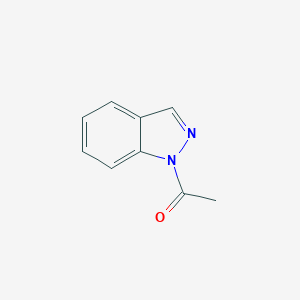

1-(1H-indazol-1-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-indazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFXXBQMLWHOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298312 | |

| Record name | 1-(1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-49-2 | |

| Record name | 1-(1H-Indazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13436-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-1-yl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13436-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1h Indazol 1 Yl Ethanone and Analogs

Conventional Synthetic Routes to 1-(1H-Indazol-1-yl)ethanone

Conventional methods for synthesizing this compound typically involve either the direct acetylation of a pre-formed indazole ring or the construction of the indazole ring from acyclic precursors.

Acetylation of 1H-Indazole and Substituted 1H-Indazoles

A straightforward and common method for the preparation of this compound is the direct N-acetylation of 1H-indazole. This electrophilic substitution reaction is typically carried out using acetic anhydride (B1165640), often in the presence of a catalyst or with heating. For instance, refluxing a mixture of 6-nitro-1H-indazole with acetic acid and acetic anhydride yields 1-(6-nitro-1H-indazol-1-yl)ethanone. iucr.org Similarly, treating 1H-indazole with acetic anhydride at reflux temperature affords 1-acetyl-1H-indazole. prepchem.com

The reaction conditions can be adapted for various substituted indazoles. An electrochemical method offers a selective N1-acylation of indazoles by first reducing the indazole to an indazole anion, which then reacts with an acid anhydride. organic-chemistry.org Another approach involves the acylation of methyl 4-amino-3-methyl-benzoate with acetic anhydride, followed by cyclization to form the acetylated indazole intermediate. chemicalbook.com

| Starting Material | Reagents | Product | Reference |

| 6-Nitro-1H-indazole | Acetic acid, Acetic anhydride | 1-(6-Nitro-1H-indazol-1-yl)ethanone | iucr.org |

| 1H-Indazole | Acetic anhydride | 1-Acetyl-1H-indazole | prepchem.com |

| Indazole | Electrochemical reduction, Acid anhydride | N1-Acylated indazole | organic-chemistry.org |

| Methyl 4-amino-3-methyl-benzoate | Acetic anhydride, Isoamyl nitrite | Methyl 1-acetyl-1H-indazole-3-carboxylate | chemicalbook.comsemanticscholar.org |

Cyclization Reactions for Indazole Ring Formation

The formation of the indazole ring itself is a key step in many synthetic routes. These cyclization reactions often start from ortho-substituted benzene (B151609) derivatives. A common strategy involves the intramolecular cyclization of hydrazones derived from o-halobenzaldehydes or o-haloketones. chemicalbook.com For example, o-fluorobenzaldehydes can react with hydrazine (B178648) to form indazoles, and using their O-methyloxime derivatives can prevent side reactions like the Wolf-Kishner reduction. researchgate.netresearchgate.net

Another classical approach is the diazotization of o-toluidine (B26562) derivatives, followed by ring closure to yield the 1H-indazole. chemicalbook.com Reductive cyclization of o-nitro-ketoximes is also a viable method for constructing the indazole scaffold. researchgate.net

| Precursor | Reaction Type | Product | Reference |

| o-Halobenzaldehyde/ketone | Condensation with hydrazine | 1H-Indazole | chemicalbook.com |

| o-Fluorobenzaldehyde O-methyloxime | Condensation with hydrazine | 1H-Indazole | researchgate.net |

| o-Toluidine | Diazotization and cyclization | 1H-Indazole | chemicalbook.com |

| o-Nitro-ketoxime | Reductive cyclization | 1H-Indazole | researchgate.net |

Synthesis via Aromatic Carbonyl Compound Derivatization and Oxime Conversion

A versatile method for synthesizing 1H-indazoles involves the derivatization of aromatic carbonyl compounds, specifically o-aminobenzaldehydes and o-aminoketones. google.com These precursors are reacted with a nitrogen source, such as hydroxylamine (B1172632), to form oximes. The subsequent conversion of these oximes under mild conditions yields the corresponding 1H-indazole compounds. google.com This method is advantageous as it avoids the harsh conditions often associated with traditional indazole syntheses. google.com

For instance, 1-(2-aminophenyl)ethanone can be reacted with hydroxylamine to form the oxime, which is then cyclized to produce 3-methyl-1H-indazole. google.com This approach allows for substitution at the 3-position of the indazole ring. google.com Furthermore, arylamino oximes can be used to synthesize N-aryl-1H-indazoles, with the choice of base directing the reaction towards either indazoles or benzimidazoles. organic-chemistry.org

Advanced and Green Synthesis Approaches for Indazolyl Ethanone (B97240) Derivatives

In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally benign synthetic methods. These advanced approaches often utilize catalysis and non-conventional reaction conditions.

Catalyzed Cyclization Reactions (e.g., Palladium-Catalyzed Intramolecular Amination)

Palladium-catalyzed intramolecular amination has emerged as a powerful tool for the synthesis of indazole derivatives. oup.comnih.govacs.org This method typically involves the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines or arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones. nih.govorganic-chemistry.orgnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance. organic-chemistry.orgnih.gov For example, the combination of Pd(OAc)2, dppf, and tBuONa has been shown to be effective for the synthesis of a variety of 2-aryl-2H-indazoles. acs.orgorganic-chemistry.org This methodology allows for the construction of the indazole ring through the formation of the N(1)-C(7a) bond. acs.orgorganic-chemistry.org

| Substrate | Catalyst System | Product | Reference |

| N-Aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)2/dppf/tBuONa | 2-Aryl-2H-indazoles | nih.govacs.orgorganic-chemistry.org |

| Arylhydrazones of 2-bromoaldehydes | Pd(dba)2/chelating phosphines/base | 1-Aryl-1H-indazoles | nih.gov |

Grinding Protocols and Eco-Friendly Methodologies

In line with the principles of green chemistry, solvent-free and energy-efficient methods have been developed for the synthesis of indazoles. Grinding protocols, where reactants are ground together in the absence of a solvent, offer a simple, rapid, and high-yielding alternative to traditional solution-phase synthesis. samipubco.comsamipubco.comcivilica.com For example, the synthesis of 1H-indazole derivatives has been achieved by grinding ortho-hydroxybenzaldehyde with hydrazine hydrate (B1144303) in the presence of a mild acid like ammonium (B1175870) chloride. samipubco.comsamipubco.comcivilica.com

Microwave-assisted synthesis is another green approach that can significantly reduce reaction times. The Cadogan reaction, which involves the generation of nitrenes from nitro compounds, can be performed under microwave irradiation to produce indazoles in an energy-efficient manner. researchgate.net

| Method | Reactants | Conditions | Advantage | Reference |

| Grinding | o-Hydroxybenzaldehyde, Hydrazine hydrate, NH4Cl | Solvent-free, room temperature | Green, high yield, short reaction time | samipubco.comsamipubco.comcivilica.com |

| Microwave-assisted Cadogan reaction | Nitro compounds, Triethyl phosphite | Microwave irradiation | Energy-efficient, rapid | researchgate.net |

Strategies for Functionalizing the Indazolyl Ethanone Core

The versatile indazole scaffold is a prominent feature in many biologically active compounds. jmchemsci.comnih.gov The ability to strategically modify the this compound core is crucial for developing novel derivatives with tailored properties. This involves a range of synthetic methodologies aimed at introducing diverse functional groups onto the indazole ring, as well as modifying the ethanone side chain.

1 Introduction of Halogen Substituents on the Indazole Ring (e.g., Bromination)

Halogenation of the indazole ring is a key step for further functionalization, providing a handle for subsequent cross-coupling reactions. chim.itsmolecule.com Bromination, in particular, is a widely employed strategy.

One efficient method for the regioselective bromination of indazoles at the C3 position utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasound irradiation. This approach offers a rapid and high-yielding pathway to 3-bromoindazoles. nih.govrsc.org The reaction is typically carried out in ethanol (B145695) at a moderate temperature and is complete within 30 minutes. nih.gov Mechanistic studies suggest that this is not a radical process. nih.govrsc.org N-bromosuccinimide (NBS) is another common reagent for achieving C3 bromination in various solvents like acetonitrile, dichloromethane (B109758), and methanol (B129727). chim.it

Beyond the C3 position, regioselective bromination at other positions, such as C7, has also been achieved. For instance, 4-substituted 1H-indazoles can be selectively brominated at the C7 position using N-bromosuccinimide. semanticscholar.org The position of halogenation can be influenced by the substituents already present on the indazole ring.

The table below summarizes different bromination methods for the indazole ring:

| Reagent | Position | Solvent | Conditions | Reference |

| DBDMH | C3 | Ethanol | Ultrasound, 40°C, 30 min | nih.govresearchgate.net |

| NBS | C3 | Various | - | chim.it |

| NBS | C7 | - | - | semanticscholar.org |

2 Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, enabling the introduction of a wide array of substituents onto the indazole core. The Suzuki-Miyaura coupling, in particular, is frequently used for the arylation and heteroarylation of halogenated indazoles. rsc.orgnih.gov

These reactions typically involve the coupling of a halo-indazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govnih.gov For instance, 3-iodo-1H-indazole can be coupled with various organoboronic acids to achieve C-3 functionalization. mdpi.com Similarly, 7-bromo-1H-indazoles can undergo Suzuki-Miyaura coupling with a range of aryl boronic acids to yield C7-arylated products. semanticscholar.org The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. semanticscholar.orgnih.gov Precatalyst systems have been developed that allow for the coupling of unprotected nitrogen-rich heterocycles like indazole under mild conditions. nih.gov

The following table provides examples of Suzuki-Miyaura cross-coupling reactions on the indazole ring:

| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

| 3-Iodo-N-Boc-5-methoxyindazole | Arylboronic acids | Pd(PPh₃)₄ | Aqueous base | Dioxane | 3-Aryl-5-methoxyindazoles | nih.gov |

| 3-bromoindazoles | Boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 3-Arylindazoles | researchgate.net |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | - | - | - | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | semanticscholar.org |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |

3 Modification of the Ethanone Moiety and Side Chains

The ethanone group of this compound and its analogs can be chemically modified to introduce further structural diversity. For instance, the ketone functionality can undergo various classical ketone reactions.

One example involves the synthesis of more complex indazole derivatives starting from cyclohexanone (B45756) precursors which already contain a modified side chain that ultimately forms the ethanone moiety upon ring formation. jmchemsci.comjmchemsci.com In these cases, the ethanone group is part of a larger, more functionalized side chain attached to the indazole core. For example, a 1,3-dicarbonyl moiety within a cyclohexanone derivative can react with hydrazine to form a tetrahydro-1H-indazol-5-yl)ethanone derivative. jmchemsci.com

4 Regioselective Synthesis of N1- and N2-Substituted Indazoles

The indazole ring possesses two nitrogen atoms, N1 and N2, and the selective substitution at either position is a critical aspect of synthesizing specific isomers. nih.govbeilstein-journals.org Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov Therefore, developing regioselective synthetic methods is of significant importance.

The regioselectivity of N-alkylation can be influenced by several factors, including the nature of the substituent on the indazole ring, the choice of the alkylating agent, the base, and the solvent. nih.govbeilstein-journals.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a range of C3-substituted indazoles. nih.gov Conversely, substituents at the C7 position, such as nitro or carboxylate groups, can direct alkylation to the N2 position with high selectivity. nih.gov

Thermodynamic and kinetic control can also be exploited to achieve regioselectivity. The N1-substituted isomer is generally considered the more thermodynamically stable tautomer. nih.gov In some glycosylation reactions, kinetic control can lead to the formation of the N2-isomer, while thermodynamic control yields the N1-isomer. seela.net

The following table illustrates the influence of reaction conditions on the regioselectivity of indazole N-alkylation:

| Indazole Substrate | Alkylating Agent | Base | Solvent | Predominant Isomer | Reference |

| C3-substituted indazoles | Alkyl bromide | NaH | THF | N1 | nih.gov |

| C7-NO₂ or -CO₂Me indazoles | - | - | - | N2 | nih.gov |

| 4-Nitroindazole | 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl bromide | - | - | N1 (Thermodynamic) / N2 (Kinetic) | seela.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylates | Cs₂CO₃ | Dioxane | N1 | beilstein-journals.orgnih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohols | DEAD, TPP | THF | N2 | beilstein-journals.org |

Spectroscopic and Structural Elucidation Techniques in 1 1h Indazol 1 Yl Ethanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the structure of 1-(1H-indazol-1-yl)ethanone. In ¹H NMR, the acetyl methyl protons typically appear as a singlet at approximately δ 2.6–2.8 ppm. The aromatic protons of the indazole ring resonate in the range of δ 7.2–8.5 ppm as a multiplet.

¹³C NMR spectroscopy offers definitive confirmation of the carbon framework. The carbonyl carbon of the ethanone (B97240) group is characteristically found at a downfield chemical shift, often in the range of δ 200–210 ppm. The carbons of the indazole ring produce a series of signals that can be assigned through various 2D NMR techniques. For instance, in related indazole derivatives, the C3 carbon of a 1H-tautomer appears around 132-133 ppm, which is a reliable marker for this isomeric form. jmchemsci.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

| ¹H | Acetyl (CH₃) | 2.6 - 2.8 | |

| ¹H | Indazole Aromatic (CH) | 7.2 - 8.5 | |

| ¹³C | Carbonyl (C=O) | ~200 - 210 | |

| ¹³C | Indazole (C3 of 1H-tautomer) | 132 - 133 | jmchemsci.com |

Multinuclear NMR for Tautomeric and Mechanistic Studies

The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms. Multinuclear NMR, including the analysis of ¹⁴N and ¹⁵N nuclei, is instrumental in studying this tautomerism. jmchemsci.com While ¹H NMR can sometimes offer clues, the chemical shift difference for the methyl protons in 1-methyl and 2-methyl-indazole derivatives is often small (0.1-0.2 ppm). jmchemsci.com ¹³C NMR provides a more distinct differentiation, with the 2H-tautomer showing a C3 signal around 123-124 ppm, in contrast to the 132-133 ppm for the 1H-tautomer. jmchemsci.com

Furthermore, advanced NMR techniques are employed to investigate reaction mechanisms involving this compound. acs.orgnih.gov For instance, studies on the reaction of indazoles with formaldehyde (B43269) have utilized a combination of solution and solid-state NMR, along with theoretical calculations, to elucidate the formation of N1- and N2-substituted products. acs.orgnih.gov These studies often rely on the analysis of various NMR parameters, such as chemical shifts and coupling constants, to identify transient intermediates and determine the relative stabilities of different isomers. acs.orgnih.govencyclopedia.pub

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Electron ionization (EI) mass spectrometry of this compound and its isomers typically shows a molecular ion peak (M⁺) corresponding to its molecular weight (160.17 g/mol ).

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for related indazole derivatives include the loss of the acetyl group (CH₃CO) or the methyl group (CH₃). In more complex indazole-containing structures, fragmentation often involves the cleavage of bonds adjacent to the heterocyclic ring, leading to characteristic fragment ions. nih.gov For example, in naphthoylindoles, ions at m/z 127 and 155 are indicative of the naphthyl and naphthoyl moieties, respectively. nih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. semanticscholar.org

Table 2: Predicted Collision Cross Section (CCS) Values for 1-(1H-indazol-4-yl)ethanone Adducts

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 161.07094 | 130.7 | uni.lu |

| [M+Na]⁺ | 183.05288 | 141.2 | uni.lu |

| [M-H]⁻ | 159.05638 | 132.1 | uni.lu |

| [M+NH₄]⁺ | 178.09748 | 151.3 | uni.lu |

| [M+K]⁺ | 199.02682 | 137.7 | uni.lu |

| [M]⁺ | 160.06311 | 131.4 | uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent absorption band in its IR spectrum is the strong C=O stretching vibration of the ketone group, which typically appears in the range of 1680–1720 cm⁻¹. The N-H stretching vibration of the indazole ring is expected to produce a band around 3400 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 3000–2850 cm⁻¹, respectively), and in-ring C-C stretching vibrations of the aromatic system (around 1600-1400 cm⁻¹). libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | 1680 - 1720 | |

| Indazole (N-H) | Stretch | ~3400 | |

| Aromatic (C-H) | Stretch | 3100 - 3000 | libretexts.org |

| Methyl (C-H) | Stretch | 3000 - 2850 | libretexts.org |

| Aromatic (C-C) | In-ring Stretch | 1600 - 1400 | libretexts.org |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Crystal Packing and Supramolecular Assembly (e.g., π-Stacking, Hydrogen Bonding)

The solid-state structure of indazole derivatives is often characterized by various intermolecular interactions that dictate the crystal packing and supramolecular assembly. researchgate.net These interactions include hydrogen bonding and π-stacking. The N-H group of the indazole ring can act as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms such as the oxygen of the carbonyl group in an adjacent molecule. iucr.orgiucr.org

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent indazole moieties are frequently observed. semanticscholar.orgresearchgate.net These interactions, where the planar aromatic rings stack on top of each other, contribute significantly to the stability of the crystal structure. semanticscholar.orgresearchgate.net The distances between the stacked rings are typically in the range of 3.7 to 4.1 Å. semanticscholar.orgmdpi.com The interplay of these non-covalent interactions leads to the formation of complex three-dimensional supramolecular architectures. mdpi.comnih.govsemanticscholar.org For instance, in some indazole derivatives, molecules form dimers through hydrogen bonds, and these dimers are further organized into larger assemblies by π-stacking and other weak interactions. iucr.orgiucr.org

Analysis of Molecular Conformation and Dihedral Angles

The precise three-dimensional structure, including molecular conformation and dihedral angles, of this compound and its derivatives is primarily determined using single-crystal X-ray diffraction. These studies provide definitive data on the spatial arrangement of the atoms and the planarity of the molecule's constituent rings.

Research on closely related analogues, such as 1-(6-nitro-1H-indazol-1-yl)ethanone, offers significant insight into the structural characteristics of the parent compound. In the crystalline state, the indazole moiety is found to be essentially planar. researchgate.netiucr.org A key structural feature is the orientation of the acetyl group relative to the indazole ring system. The mean plane of the acetyl substituent is observed to be slightly twisted out of the indazole plane. iucr.org

This torsion is quantified by the dihedral angle between the plane of the acetyl group and the plane of the indazole ring. For 1-(6-nitro-1H-indazol-1-yl)ethanone, this angle has been measured to be 5.3 (1)°. researchgate.netiucr.org This slight twist may be influenced by the formation of weak intramolecular interactions, such as C-H···O hydrogen bonds. iucr.org In general, crystallographic data for analogous compounds confirm that indazole rings tend to be planar, with small dihedral angles of less than 5° between the aromatic system and the acetyl group, which suggests minimal steric hindrance. The packing of these molecules in a crystal lattice is further stabilized by intermolecular forces, including C-H···O and C-H···N hydrogen bonds, as well as π-stacking interactions, which together form a complex three-dimensional network. researchgate.netiucr.org

Table 1: Crystallographic Data for 1-(6-Nitro-1H-indazol-1-yl)ethanone

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/c | researchgate.net |

| Indazole Moiety Planarity | Essentially planar | researchgate.netiucr.org |

| Dihedral Angle (Acetyl vs. Indazole Plane) | 5.3 (1)° | researchgate.netiucr.org |

Chromatographic Methods for Synthesis Monitoring and Purification

Chromatographic techniques are fundamental to the synthesis and analysis of this compound and its derivatives. These methods are routinely employed to monitor the progress of chemical reactions, separate the target compound from impurities, and assess the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used method for qualitatively monitoring the progress of synthesis reactions. iucr.orggoogle.com By spotting the reaction mixture on a TLC plate at various time points, researchers can observe the consumption of starting materials and the formation of the desired product. samipubco.comrsc.orgdiva-portal.org This allows for the optimization of reaction conditions, such as reaction time and temperature, to maximize yield and minimize side products. iucr.org Mobile phases commonly used for indazole derivatives include mixtures of n-heptane and ethyl acetate. diva-portal.org

Column Chromatography: For the purification of this compound and related compounds on a preparative scale, column chromatography is the method of choice. It is used to separate the target compound from unreacted starting materials, reagents, and by-products after the reaction is complete. rsc.orgmdpi.com The crude product is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent system (eluent) is passed through the column to separate the components based on their differing affinities for the stationary and mobile phases. A common eluent system for these types of compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the final product and to identify and quantify process-related impurities. acs.org The high resolution of HPLC allows for the separation of closely related compounds, such as regioisomers, which may be formed during the synthesis. acs.org For instance, HPLC analysis of crude batches can reveal the presence of side products at very low levels (e.g., 0.02-0.12%). acs.org

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of indazole derivatives. nih.gov This technique is especially useful for separating and identifying volatile compounds. In the broader context of analyzing complex mixtures, such as those containing synthetic cannabinoids, many of which feature an indazole core, GC-MS provides structural information for unambiguous identification. spectra-analysis.comnih.gov The separation is often achieved using non-polar capillary columns. nih.gov

Table 2: Application of Chromatographic Methods in this compound Research

| Chromatographic Method | Application | Key Findings/Examples | Source(s) |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Used to follow the conversion of starting materials to product in real-time. Mobile phase example: n-heptane/EtOAc. | iucr.orggoogle.comdiva-portal.org |

| Column Chromatography | Purification | Separation of the target compound from reaction by-products. Eluent example: DCM/MeOH. | rsc.orgmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling | Detection and quantification of process-related impurities and regioisomers in crude and final products. | mdpi.comacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis and Identification | Separation and structural identification of volatile indazole derivatives, often in complex mixtures. | nih.govnih.gov |

Mechanism of Action Studies for 1 1h Indazol 1 Yl Ethanone and Its Analogs

Investigation of Molecular Target Interactions

The biological effects of 1-(1H-indazol-1-yl)ethanone and its analogs are predicated on their interactions with specific molecular targets within the cell. These interactions can lead to the modulation of key cellular processes and are a primary focus of mechanism of action studies.

Indazole derivatives have been identified as potent inhibitors of various enzymes, a property that underpins many of their pharmacological effects. The indazole nucleus serves as a versatile scaffold for the design of molecules that can bind with high affinity and selectivity to the active sites of enzymes or to allosteric sites, thereby modulating their activity.

For instance, a series of 1H-indazole amide derivatives have been evaluated for their inhibitory activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Certain advanced compounds from this series demonstrated significant enzymatic and cellular activity toward ERK1/2, with IC50 values in the nanomolar and low micromolar range, respectively. nih.gov Similarly, novel 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives have been developed as potent and selective ERK inhibitors. nih.gov

Furthermore, indazole-based compounds have been investigated as inhibitors of other kinases, such as Fibroblast Growth Factor Receptors (FGFRs). Fragment-led de novo design has led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1-3 in the low micromolar range. nih.gov Another study identified a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide derivative as a potent FGFR1 inhibitor with an IC50 value of 30.2 ± 1.9 nM. nih.gov

In the context of neurodegenerative diseases, certain indazole derivatives have been shown to be potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. monash.edu Molecular docking studies have revealed that these compounds bind to BChE through a combination of hydrophobic and polar interactions. monash.edu

The following table summarizes the inhibitory activities of some indazole analogs against various enzymes:

| Indazole Analog | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| 1H-indazole amide derivative | ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 nM (enzymatic) |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | ERK1/2 | 20 nM and 7 nM (dual mechanism) |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 nM |

| 1H-indazole derivative 106 | FGFR1-3 | 0.8 - 4.5 µM |

| Indazole derivative 4q | Butyrylcholinesterase (BChE) | Potent and selective inhibition |

By binding to and inhibiting key enzymes, this compound analogs can modulate entire biological pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is often associated with cancer. nih.govmdpi.com

The inhibition of ERK1/2 by indazole derivatives directly impacts the MAPK pathway, as ERK is a key downstream kinase in this cascade. By blocking ERK activity, these compounds can prevent the phosphorylation of its downstream targets, thereby interfering with the transmission of signals that promote cell growth and survival. nih.gov

The MAPK signaling pathway is a complex network of protein kinases that transduce extracellular signals to the nucleus, leading to changes in gene expression. mdpi.com The pathway consists of several cascades, including the ERK, c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. mdpi.com The ability of indazole analogs to inhibit components of this pathway highlights their potential as therapeutic agents, particularly in oncology.

Inhibition of Specific Biological Processes

The interaction of this compound and its analogs with molecular targets translates into the inhibition of specific biological processes that are fundamental to cell function and survival.

Understanding the kinetics of enzyme inhibition is crucial for elucidating the mechanism of action of a drug and for optimizing its therapeutic potential. Kinetic studies can determine whether an inhibitor is competitive, non-competitive, or uncompetitive, and can provide values for key parameters such as the inhibition constant (Ki).

For competitive inhibition, the inhibitor binds to the same active site as the substrate, effectively increasing the Michaelis constant (KM) of the enzyme. youtube.com The rate expression for competitive inhibition shows that the presence of the inhibitor reduces the reaction rate. youtube.com

Selectivity is another critical aspect of enzyme inhibition. An ideal inhibitor should target a specific enzyme or a family of enzymes without affecting the activity of other essential proteins. Indazole derivatives have been shown to exhibit selectivity. For example, certain derivatives are selective inhibitors of butyrylcholinesterase over acetylcholinesterase. monash.edu Similarly, indazole-based Akt inhibitors have been developed with a focus on achieving isoform selectivity. ucsf.edu This selectivity is important for minimizing off-target effects and improving the safety profile of a potential drug.

The inhibition of kinases such as ERK and Akt by indazole analogs represents a direct interference with cellular signaling. These kinases are crucial nodes in signaling networks that control cell fate. For instance, the PI3K/Akt signaling pathway is a key regulator of cell growth and survival, and its dysregulation is implicated in numerous human diseases, including cancer. ucsf.edunih.gov

By inhibiting Akt, indazole-based compounds can block the downstream signaling events that promote cell survival and proliferation. This can lead to the induction of apoptosis (programmed cell death) in cancer cells. The ability to interfere with these fundamental signaling pathways is a hallmark of many targeted cancer therapies.

Correlation of Molecular Structure with Biological Response

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For indazole derivatives, SAR studies have provided valuable insights into the features that are important for their inhibitory potency and selectivity.

For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were more potent. acs.org The nature of the substituent at the N1 position was also found to be critical, with meta-substituted benzyl groups being the most potent. acs.org

In another study on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) and its analogs, it was observed that replacing the furan (B31954) ring with other heterocycles such as isoxazole or pyrazole (B372694) could lead to improved inhibitory effects. nih.gov Furthermore, the introduction of electron-donating groups at certain positions on the benzyl ring resulted in similar or improved inhibitory activity. nih.gov

These SAR studies demonstrate that the biological response of indazole derivatives can be finely tuned by modifying their molecular structure. This knowledge is crucial for the rational design of new analogs with enhanced potency, selectivity, and pharmacokinetic properties. The bicyclic structure of indazole, with its potential for substitution at multiple positions, provides a flexible scaffold for the development of targeted therapeutic agents. mdpi.com

Structure Activity Relationship Sar and Drug Design Strategies

Impact of Substituent Position and Nature on Biological Activity

The biological activity of indazole-based compounds is highly dependent on the substitution pattern on the bicyclic ring system. researchgate.net Modifications at various positions can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. For instance, SAR studies have revealed that substituent groups at the C4 and C6 positions of the 1H-indazole scaffold can play a crucial role in inhibitory activities against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Similarly, substitutions at the C3 and C6 positions have been explored to modulate anti-cancer activities. rsc.org

Halogenation: The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. rsc.orgquora.com Halogenation at the C3-position of the indazole ring is a key step for further structural modifications, often achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). chim.itresearchgate.net

In the context of kinase inhibitors, halogen substitution can significantly impact potency. For example, in a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, the presence of an additional fluorine atom on a phenyl ring attached to the indazole scaffold led to a remarkable improvement in activity (IC₅₀ = 5.5 nM) compared to its non-fluorinated counterpart (IC₅₀ = 15 nM). nih.gov Studies on 2H-indazoles have shown that derivatives with various halogen substituents (F, Cl, Br, I) on the phenyl ring at the N2 position can be successfully brominated at the C3 position, yielding versatile intermediates for drug discovery. nih.gov

Nitro Groups: The nitro group (NO₂) is a strong electron-withdrawing group that can profoundly influence a molecule's electronic properties, receptor binding, and metabolic pathways. svedbergopen.com The position of the nitro group on the indazole ring is critical for its biological effect. nih.gov Studies on the mutagenic activity of nitro-derivatives of indazole showed that a nitro group at the C5 or C6 position resulted in measurable activity, whereas substitution at C4 or C7 led to weakly active or inactive compounds. nih.gov

In a different context, 7-nitroindazole (B13768) is a known inhibitor of nitric oxide synthase (NOS). researchgate.netekb.eg However, research on related compounds demonstrated that the nitro-substitution is not indispensable for biological activity, as 7-methoxyindazole also showed NOS inhibitory properties. researchgate.net In the development of antileishmanial agents, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and shown to possess biological potency. tandfonline.com Interestingly, studies on the reaction of nitro-indazoles with formaldehyde (B43269) found that 4-, 5-, and 6-nitro-1H-indazoles readily react, while 7-nitro-1H-indazole does not, highlighting the unique reactivity conferred by the C7-nitro group. nih.gov The position of the nitro group can also dictate the anti-inflammatory and vasorelaxant activities of related chemical scaffolds. mdpi.com

The table below summarizes the effect of nitro group position on the antinociceptive activity of indazole derivatives.

| Compound | ED₅₀ (mg/kg) - Formalin Assay | ED₅₀ (mg/kg) - Acetic Acid Assay |

|---|---|---|

| 7-Nitroindazole | 27.5 | 22.5 |

| 6-Nitroindazole | 62.5 | 44.0 |

| 5-Nitroindazole | Sedative effect at 50 mg/kg | Sedative effect at 50 mg/kg |

Data sourced from research on antinociceptive effects of nitroindazoles. nih.gov

Alkyl Substituents: The introduction of alkyl groups can affect a molecule's lipophilicity, steric profile, and metabolic stability. In a series of anti-cancer indazole derivatives, replacing a hydrogen atom with a methyl group at the N4 position of a piperazinyl substituent improved antiproliferative activity. rsc.org However, introducing a bulkier substituent at the same position reduced the activity, suggesting that an optimal size for the alkyl group is favorable for potency. rsc.org

Acyl Substituents: The acyl group, as present in 1-(1H-indazol-1-yl)ethanone, is a key feature. N1-acylation is a common modification strategy. In the pursuit of haspin inhibitors, a class of N1-acylated 5-(4-pyridinyl)indazole derivatives was synthesized. researchgate.net The modification of the N1-phenacyl side chain, including substitutions on the phenyl ring and extending the spacer length, was a key diversification strategy. researchgate.net This highlights that the acyl moiety at the N1 position is a critical handle for modulating biological activity.

Role of Indazole Ring Modifications and Heterocyclic Fusions

Modifying the core indazole scaffold by fusing it with other heterocyclic rings is a powerful strategy to create novel chemical entities with distinct biological profiles. researchgate.net This approach can enhance binding affinity to the target, alter selectivity, and improve physicochemical properties.

For instance, a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized to identify potent and selective 5-HT₂C receptor agonists. nih.gov The fusion of a furan (B31954) ring to the indazole core created a novel scaffold that led to the discovery of potent compounds. Specifically, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine demonstrated high agonistic activity (EC₅₀ = 1.0 nM) and selectivity. nih.gov

Similarly, the synthesis of benzo[f]indazole derivatives has been explored. ekb.eg These fused systems expand the chemical space and can lead to compounds with different therapeutic applications. The fusion of rings like triazole to the indazole core has also been shown to yield compounds with significant inhibitory efficacy against parasites. tandfonline.com

Bioisosteric Replacements and Molecular Simplification in Design

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com The indazole ring is frequently used as a bioisostere for other aromatic systems, notably phenol (B47542) and catechol. pharmablock.comnih.gov

Replacing a phenol group with an indazole can be advantageous as it may be less susceptible to phase I and II metabolism, potentially improving the pharmacokinetic profile of a drug candidate. pharmablock.com This strategy has been successfully applied to develop GluN2B-selective NMDA receptor antagonists, where the bioisosteric replacement of a phenol with an indazole retained high affinity and activity while inhibiting glucuronidation, a major metabolic pathway for phenols. nih.gov The indazole can effectively mimic the hydrogen bonding interactions of the phenol group. pharmablock.comnih.gov A patent also describes the use of indazole as a bioisosteric replacement for a catechol moiety in various therapeutically active compounds, including phosphodiesterase-4 inhibitors and protein tyrosine kinase inhibitors. google.com

Molecular Simplification: This strategy involves simplifying the structure of a complex lead compound to its essential pharmacophore, which is the minimal structural unit required for biological activity. For the indazole scaffold, the bicyclic system itself is often the key pharmacophore, with the N-H group acting as a hydrogen bond donor and the additional nitrogen atom serving as a hydrogen bond acceptor. pharmablock.com By systematically removing or simplifying substituents from a complex indazole-containing hit, medicinal chemists can identify the core structure responsible for the desired activity, which can then be optimized for potency and drug-like properties. nih.gov

Optimization of Pharmacological Efficacy and Selectivity

The ultimate goal of SAR studies and drug design is to optimize a compound's efficacy and selectivity towards its intended biological target. For indazole derivatives, this is achieved through a multi-pronged approach.

Systematic Substitution: As discussed, systematically altering substituents on the indazole ring is a primary strategy. For example, in the development of Glycogen synthase kinase 3 (GSK-3) inhibitors, replacing a difluorophenyl moiety with polar pyridinyl and alkoxy-substituted pyridinyl groups led to compounds with significantly improved selectivity against off-targets like the hERG channel. nih.gov

Structure-Based Design: Computational methods like molecular docking are used to understand how indazole derivatives bind to their target protein. nih.govnih.gov This allows for the rational design of new analogues with improved interactions. Docking studies of FGFR1 inhibitors predicted key hydrogen bonding and hydrophobic interactions involving the indazole N-H and an attached methoxyphenyl group, guiding further optimization. nih.gov

Scaffold Hopping and Fusion: When optimization of a particular scaffold plateaus, "scaffold hopping" to a related but different core, like a fused indazole system, can open new avenues for improving efficacy and selectivity. pharmablock.com The development of selective CRAF inhibitors involved exploring 3-carboxamido-2H-indazole-6-arylamide derivatives, demonstrating how modifications around the indazole core can achieve high selectivity. nih.gov

The table below presents data on the optimization of 1H-indazole-3-carboxamide derivatives as GSK-3β inhibitors, illustrating the impact of substitution on potency.

| Compound ID | Substitution at C5-position | GSK-3β IC₅₀ (µM) |

|---|---|---|

| 48 | -CH₃ | >10 |

| 49 | -OCH₃ | 1.7 |

| 50 | -OCH₃ (with other modifications) | 0.35 |

Data sourced from a structure-based discovery of GSK-3 inhibitors, indicating the importance of a methoxy (B1213986) group at the C5 position for high potency. nih.gov

Through these iterative cycles of design, synthesis, and biological evaluation, the pharmacological profile of lead compounds based on the this compound scaffold can be progressively refined to produce candidates with optimal therapeutic potential.

Computational and Theoretical Investigations of 1 1h Indazol 1 Yl Ethanone

In Silico Design and Virtual Screening Methodologies

In silico design and virtual screening are foundational techniques in modern drug discovery, enabling the rapid assessment of large compound libraries to identify promising candidates. For scaffolds like indazole, these computational approaches are instrumental in designing novel derivatives with specific biological activities. biotech-asia.orgnih.gov Methodologies such as fragment-based lead discovery (FBLD), structure-guided drug design, and high-throughput virtual screening (HTVS) are frequently employed. nih.govbiorxiv.org

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. nih.gov Ligand-based virtual screening (LBVS) utilizes the properties of known active compounds to identify others that are likely to bind to the same target. nih.gov Conversely, structure-based virtual screening relies on the three-dimensional structure of the biological target, often a protein, to dock potential ligands and evaluate their binding compatibility. nih.gov These computational strategies significantly reduce the time and cost associated with experimental screening by prioritizing molecules with a higher probability of being active. nih.gov For the indazole nucleus, which is a key component of 1-(1H-indazol-1-yl)ethanone, these methods have been used to design inhibitors for targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and tyrosine kinases. biotech-asia.orgnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. japsonline.com It is extensively used to understand how ligands, such as derivatives of this compound, interact with the active sites of enzymes and receptors. jmchemsci.com

Molecular docking simulations calculate a binding affinity or score, which estimates the strength of the interaction between a ligand and its target. biotech-asia.org For example, in a study involving novel indazole derivatives, docking scores against the DNA gyrase enzyme (PDB ID: 1KZN) were used to identify compounds with excellent bonding interactions. jmchemsci.com Similarly, computational studies on different indazole scaffolds against VEGFR-2 (PDB IDs: 4AGD and 4AG8) revealed significant binding affinities, comparable to native ligands like sunitinib (B231) and axitinib. biotech-asia.org These predictions are crucial for ranking potential drug candidates before their synthesis and biological evaluation. nih.gov

| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Indazole Derivatives | DNA Gyrase | 1KZN | Not explicitly quantified, but described as "excellent" |

| Indazole Scaffolds | VEGFR-2 | 4AG8 | -6.70 to -7.39 |

| Indazole Scaffolds | VEGFR-2 | 4AGD | -6.88 to -6.99 |

| Co-crystallized Ligand | DNA Gyrase | 1KZN | -6.078 |

This table presents examples of predicted binding affinities for indazole derivatives against various protein targets as determined by molecular docking studies.

A primary outcome of molecular docking is the identification of key amino acid residues within the target's active site that are crucial for ligand binding. These interactions, which include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, stabilize the ligand-protein complex.

DNA Gyrase (1KZN): DNA gyrase is a validated bacterial drug target essential for DNA replication. japsonline.comnih.gov Docking studies of indazole derivatives have shown that these compounds can form strong interactions within the active site of the GyrB subunit, which is responsible for the enzyme's ATPase activity. nih.govjmchemsci.com

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. japer.in While both enzymes convert arachidonic acid to prostaglandins (B1171923), COX-1 is constitutively expressed and involved in maintaining the stomach lining, whereas COX-2 is induced at sites of inflammation. japer.in Docking studies of various heterocyclic compounds, including those with structural similarities to indazoles, into the active sites of COX-1 (PDB ID: 3KK6) and COX-2 (PDB ID: 3LN1) have identified critical interactions. dergipark.org.tr Key residues for COX-2 inhibition often include Tyr385, Arg120, and Trp387, which can form hydrogen bonds and hydrophobic contacts with potential inhibitors. japer.in Similarly, interactions with residues like HIS386 and PHE210 are noted in the COX-1 active site. dergipark.org.tr

| Target Enzyme | Key Interacting Residues | Type of Interaction |

| COX-1 | HIS386, PHE210, HIS207 | Not specified |

| COX-2 | Tyr385, Tyr355, Trp387, Arg120 | Hydrogen Bonding |

| Val349, Leu352, Leu117, Tyr348 | Hydrophobic Contacts |

This table summarizes key amino acid residues in the active sites of COX-1 and COX-2 that are identified through molecular docking as being important for ligand interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules from first principles. These theoretical methods provide deep insights that complement experimental findings.

The mechanism of chemical reactions can be thoroughly investigated using quantum chemistry. A notable example is the study of the addition of 1H-indazole to formaldehyde (B43269). acs.orgnih.gov Theoretical calculations, such as those at the B3LYP/6-311++G(d,p) level, have been used to elucidate the reaction pathway. acs.orgnih.gov In acidic conditions, the mechanism involves the protonated form of formaldehyde, which is a much stronger electrophile. acs.orgnih.gov Calculations have shown that the reaction leads to the formation of N1-substituted derivatives like (1H-indazol-1-yl)methanol as the major product. This is because the 1-substituted isomer is calculated to be significantly more stable (by about 20 kJ·mol⁻¹) than the corresponding 2-substituted isomer. acs.org Such theoretical studies are invaluable for understanding reaction outcomes and selectivity. acs.orgnih.gov

The indazole ring system, the core of this compound, exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govresearchgate.net Quantum chemical calculations have been crucial in determining the relative stability of these tautomers. Numerous studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netchemicalbook.com For instance, MP2/6-31G** calculations indicate that the 1H-tautomer of indazole is more stable by 15 kJ·mol⁻¹ (approximately 3.6 kcal/mol) than the 2H-tautomer. acs.orgnih.gov This energy difference confirms that the 1H-form is the predominant species in the gas phase, in solution, and in the solid state. chemicalbook.comcaribjscitech.com

| Tautomer | Relative Stability | Energy Difference (kJ·mol⁻¹) | Energy Difference (kcal/mol) | Method of Calculation |

| 1H-Indazole | More Stable | 0 | 0 | Reference |

| 2H-Indazole | Less Stable | 15 | ~3.6 | MP2/6-31G** |

| 1H-Indazole | More Stable | 0 | 0 | Reference |

| 2H-Indazole | Less Stable | - | ~2.3 | Not specified |

This table summarizes the calculated relative stability of the two main tautomers of the indazole ring system, demonstrating the energetic preference for the 1H-form.

Pharmacophore Modeling and Lead Optimization

Computational and theoretical investigations play a crucial role in modern drug discovery, providing insights into the structural requirements for biological activity and guiding the design of more potent and selective molecules. For this compound, while specific pharmacophore models are not extensively documented in publicly available literature, its structural motifs are present in numerous pharmacophore models and lead optimization campaigns for various biological targets. This section will explore the potential pharmacophoric features of this compound and its role as a scaffold in lead optimization, drawing upon studies of structurally related indazole derivatives.

Pharmacophore modeling identifies the essential steric and electronic features of a molecule necessary for its interaction with a specific biological target. The indazole core, a key component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry, frequently interacting with the hinge region of kinases. The 1H-indazole isomer, in particular, possesses a hydrogen bond donor (at N1 in the unsubstituted ring) and a hydrogen bond acceptor (at N2), features that are critical for molecular recognition.

In a study on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, a five-point pharmacophore hypothesis was generated, which included hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. nih.gov Another study on asymmetrical hexahydro-2H-indazole analogs as estrogen receptor alpha (ERα) inhibitors identified a pharmacophore model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id These models suggest that the indazole ring of this compound can participate in crucial hydrogen bonding and hydrophobic interactions within a receptor's binding site. The acetyl group at the 1-position introduces an additional hydrogen bond acceptor through its carbonyl oxygen and can influence the molecule's conformation and electronic distribution.

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound structure represents a valuable starting point or fragment for lead optimization. Fragment-based lead discovery has successfully utilized indazole as a starting point for developing potent inhibitors. For instance, an indazole fragment hit was optimized to yield a potent AXL kinase inhibitor. nih.gov

Structure-activity relationship (SAR) studies on various indazole derivatives have provided a roadmap for optimizing this scaffold. These studies highlight the importance of substitutions at different positions of the indazole ring to modulate biological activity.

Key Structural Modifications and Their Impact on Activity:

N1-Substitution: The substituent at the N1 position of the indazole ring significantly influences the compound's properties. In the case of this compound, this is an acetyl group. In other series, varying the N1 substituent has been a key strategy in optimizing activity. For allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, extensive modifications at the N1 position were explored to enhance potency and pharmacokinetic profiles. acs.org

Substitution on the Indazole Ring (C4, C5, C6, C7): Modifications on the benzene (B151609) portion of the indazole ring are crucial for tuning activity and selectivity. For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, various substituents on the indazole ring were shown to interact with the ATP-binding pocket. tandfonline.com

Substitution at the 3-Position: The 3-position of the indazole ring is another critical point for modification. Quantitative structure-activity relationship (QSAR) studies on indazole estrogens indicated that substitutions at the 3-position are decisive for selectivity towards the β-estrogenic receptor. eurekaselect.com

Amide Linker Regiochemistry: For indazole-3-carboxamides acting as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker was found to be critical for inhibitory activity. nih.gov

The following interactive table summarizes structure-activity relationship data from studies on various indazole derivatives, illustrating the impact of different substituents on biological activity. This data, while not directly from this compound, provides valuable insights into how this scaffold could be optimized.

| Scaffold | Target | Modification | Effect on Activity |

| Indazole | Pan-Pim Kinases | Systematic optimization of piperidine (B6355638) and 2,6-difluorophenyl moieties | Led to potent inhibitors with nanomolar IC50 values. nih.gov |

| Indazole | Epidermal Growth Factor Receptor (EGFR) | Structure-guided design from a lead compound | Resulted in compounds with strong potency against EGFR and its mutants. nih.gov |

| Indazole | Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) | Structure-guided and knowledge-based design | Produced compounds with very good enzymatic and cellular activity. nih.gov |

| Indazole | Estrogen Receptor-α (ER-α) | Replacement of an ethyl with a cyclobutyl group | Enhanced potency of selective estrogen receptor degraders. mdpi.com |

| Indazole | Fibroblast Growth Factor Receptors (FGFRs) | Fragment-led de novo design | Identified inhibitors with excellent ligand efficiencies. nih.gov |

Future Directions and Research Perspectives in 1 1h Indazol 1 Yl Ethanone Chemistry and Biology

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the thorough investigation of 1-(1H-indazol-1-yl)ethanone and its analogs. Future research will likely focus on novel methodologies that offer improvements in yield, scalability, and structural diversity. One promising area is the exploration of one-pot synthesis reactions, which can streamline the production process and reduce waste. For instance, adapting aryne annulation from 1,1-dialkylhydrazones could provide a direct and efficient route to the indazole core. rsc.org Furthermore, the development of catalytic C-H activation and functionalization techniques could enable the direct introduction of the acetyl group onto the indazole ring, bypassing the need for pre-functionalized starting materials. The application of flow chemistry and microwave-assisted synthesis also presents opportunities to accelerate reaction times and improve reaction control, facilitating the rapid generation of a library of this compound derivatives for biological screening.

Discovery of New Biological Targets and Therapeutic Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.gov A key future direction for this compound is the systematic exploration of its potential biological targets and therapeutic applications. While research on the closely related 1-(1H-indol-1-yl)ethanone derivatives has identified them as inhibitors of CBP/EP300 bromodomains for the treatment of castration-resistant prostate cancer, the specific targets for the indazole analog remain to be fully elucidated. nih.gov

Future research should involve high-throughput screening of this compound against a diverse panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and metabolic pathways. Given the established anti-inflammatory and anticancer properties of many indazole derivatives, it is plausible that this compound could modulate key signaling pathways implicated in these diseases. nih.govresearchgate.net For example, its potential as an inhibitor of cyclooxygenase (COX) enzymes or various protein kinases involved in cell proliferation and survival warrants investigation. nih.gov

Table 1: Potential Biological Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | Aurora Kinases, FGFR, Pim Kinases | Oncology |

| Bromodomains | CBP/EP300 | Oncology, Inflammation |

| GPCRs | 5-HT Receptors | Neurology, Psychiatry |

| Enzymes | COX-2, Thiomorpholine (B91149) | Inflammation, Autoimmune Diseases |

Development of Advanced SAR Models

A systematic investigation of the structure-activity relationships (SAR) of this compound analogs is crucial for optimizing their biological activity and drug-like properties. Future research will focus on the synthesis and biological evaluation of a diverse library of derivatives with modifications at various positions of the indazole ring and the acetyl group. This will allow for the development of comprehensive SAR models that can guide the design of more potent and selective compounds.

Key areas of SAR exploration will include:

Substitution on the benzene (B151609) ring: Introducing various electron-donating and electron-withdrawing groups to probe their effect on activity and selectivity.

Modification of the acetyl group: Replacing the methyl group with other alkyl or aryl substituents to explore the steric and electronic requirements of the binding pocket.

Alterations to the indazole core: Investigating the impact of substituting the core nitrogen atoms or modifying the pyrazole (B372694) ring.

The data generated from these studies will be invaluable for constructing both qualitative and quantitative SAR models.

Integration of Experimental and Computational Approaches for Drug Discovery

The synergy between experimental and computational methods will be instrumental in accelerating the drug discovery process for this compound-based therapeutics. In silico techniques such as molecular docking, virtual screening, and molecular dynamics simulations can be employed to predict the binding modes of this compound and its analogs to various biological targets. nih.gov These computational predictions can then be validated through experimental assays, providing a more rational and efficient approach to lead optimization.

Furthermore, the development of quantitative structure-activity relationship (QSAR) models will enable the prediction of the biological activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This integrated approach will not only save time and resources but also provide deeper insights into the molecular mechanisms of action of this class of compounds.

Potential for Clinical Translation of Indazolyl Ethanone-Based Therapeutics

While the direct clinical translation of this compound is a long-term goal, the broader class of indazole derivatives has already demonstrated significant clinical potential. Several indazole-containing drugs, such as axitinib and pazopanib, have been approved for the treatment of cancer. nbinno.commdpi.com This precedent suggests that with further research and development, this compound-based compounds could also progress towards clinical trials.

Future research in this area will need to focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Preclinical studies in relevant animal models will be essential to establish the in vivo efficacy and safety of these potential therapeutics. Successful preclinical development could then pave the way for investigational new drug (IND) applications and the initiation of clinical trials in humans. The journey from a promising scaffold to a clinically approved drug is arduous, but the therapeutic potential of the indazole core provides a strong rationale for the continued investigation of this compound and its derivatives.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.